1-{[4-(Thiomorpholin-4-yl)oxan-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea
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Overview
Description
1-{[4-(Thiomorpholin-4-yl)oxan-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea is a complex organic compound that features a unique combination of thiomorpholine, oxane, thiophene, and urea moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-(Thiomorpholin-4-yl)oxan-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea typically involves multi-step organic reactions. One common approach is to start with the thiomorpholine and oxane derivatives, which are then reacted with thiophene and urea derivatives under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-{[4-(Thiomorpholin-4-yl)oxan-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The urea group can be reduced to form amines.
Substitution: The thiomorpholine and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or alkylating agents in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-{[4-(Thiomorpholin-4-yl)oxan-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 1-{[4-(Thiomorpholin-4-yl)oxan-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea involves its interaction with specific molecular targets and pathways. For instance, the thiophene moiety may interact with enzymes or receptors, leading to inhibition or activation of certain biological processes. The compound’s unique structure allows it to bind to multiple targets, making it a versatile molecule in medicinal chemistry .
Comparison with Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Tiquizium Bromide: Another thiophene-containing compound used as an antispasmodic.
Dorzolamide: A thiophene derivative used to treat glaucoma.
Uniqueness: 1-{[4-(Thiomorpholin-4-yl)oxan-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea stands out due to its combination of thiomorpholine, oxane, and thiophene moieties, which confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various fields .
Properties
IUPAC Name |
1-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2S2/c20-15(17-12-14-2-1-9-23-14)18-13-16(3-7-21-8-4-16)19-5-10-22-11-6-19/h1-2,9H,3-8,10-13H2,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDIYUFFIYRGFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NCC2=CC=CS2)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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